molecular formula C4H7ClF3N B13474221 3-(Difluoromethyl)-3-fluoroazetidine hydrochloride

3-(Difluoromethyl)-3-fluoroazetidine hydrochloride

Cat. No.: B13474221
M. Wt: 161.55 g/mol
InChI Key: OESSTFQSHNQRKV-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-3-fluoroazetidine hydrochloride is a chemical compound that has garnered significant interest in the field of pharmaceutical and chemical research. This compound is characterized by the presence of both difluoromethyl and fluoro groups attached to an azetidine ring, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Difluoromethyl)-3-fluoroazetidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the protection of a precursor compound, followed by reduction, oxidation, fluorination, and deprotection steps. For instance, a compound II can be converted to the desired product through these steps, avoiding the use of dangerous reagents and achieving high yields suitable for large-scale production .

Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure safety, efficiency, and cost-effectiveness. The use of advanced fluorinating agents and controlled reaction conditions are crucial to achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-3-fluoroazetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

3-(Difluoromethyl)-3-fluoroazetidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly those with pharmaceutical relevance.

    Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.

    Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-3-fluoroazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl and fluoro groups enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)-3-fluoroazetidine hydrochloride
  • 3-(Difluoromethyl)-3-hydroxyazetidine hydrochloride
  • 3-(Difluoromethyl)-3-chloroazetidine hydrochloride

Comparison: 3-(Difluoromethyl)-3-fluoroazetidine hydrochloride is unique due to the presence of both difluoromethyl and fluoro groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C4H7ClF3N

Molecular Weight

161.55 g/mol

IUPAC Name

3-(difluoromethyl)-3-fluoroazetidine;hydrochloride

InChI

InChI=1S/C4H6F3N.ClH/c5-3(6)4(7)1-8-2-4;/h3,8H,1-2H2;1H

InChI Key

OESSTFQSHNQRKV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C(F)F)F.Cl

Origin of Product

United States

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